Äpfelsäure

Übersicht

Beschreibung

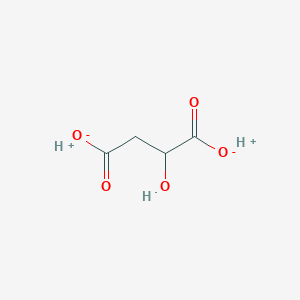

Apfelsäure ist eine organische Verbindung mit der Summenformel HO₂CCH(OH)CH₂CO₂H. Sie ist eine Dicarbonsäure, die in allen lebenden Organismen natürlich vorkommt und zum sauren Geschmack von Früchten beiträgt. Die Verbindung wurde erstmals 1785 aus Apfelsaft durch den Schweizer Chemiker Carl Wilhelm Scheele isoliert. Der Name „Malic“ leitet sich vom lateinischen Wort „malum“ ab, was Apfel bedeutet. Apfelsäure existiert in zwei stereoisomeren Formen, L-Apfelsäure und D-Apfelsäure, wobei das L-Isomer die natürlich vorkommende Form ist.

Wissenschaftliche Forschungsanwendungen

Apfelsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und verschiedenen Industrien:

Chemie: Wird als chirales Bauelement in der organischen Synthese verwendet.

Biologie: Spielt eine entscheidende Rolle im Zitronensäurezyklus, der für die Zellatmung unerlässlich ist.

Medizin: Wird in der Formulierung von Medikamenten und Nahrungsergänzungsmitteln verwendet.

Industrie: Wird in der Lebensmittel- und Getränkeindustrie weit verbreitet als Geschmacksverstärker und Konservierungsmittel eingesetzt. .

Wirkmechanismus

In biologischen Systemen spielt Apfelsäure eine wichtige Rolle im Zitronensäurezyklus (auch bekannt als Krebszyklus). Sie ist an der Oxidation von Acetyl-CoA beteiligt, um Adenosintriphosphat (ATP) zu produzieren, die primäre Energiequelle in Zellen. Apfelsäure fungiert als Zwischenprodukt in diesem Zyklus und ermöglicht die Umwandlung von Fumarat zu Oxalacetat . Zusätzlich hat Apfelsäure antioxidative Eigenschaften, die zu ihren potenziellen gesundheitlichen Vorteilen beitragen .

Wirkmechanismus

Target of Action

Malic acid primarily targets several enzymes, including Aspartate aminotransferase in various organisms like Escherichia coli, Thermus thermophilus, and humans . This enzyme plays a crucial role in the metabolism of amino acids.

Mode of Action

Malic acid interacts with its targets, primarily enzymes, to influence various biochemical reactions. For instance, it can act as a substrate for the enzyme Aspartate aminotransferase, participating in the transamination reaction .

Biochemical Pathways

Malic acid is involved in several biochemical pathways. It is a metabolic intermediate in the citric acid cycle , also known as the Krebs cycle . In the C4 carbon fixation process, malate is a source of CO2 in the Calvin cycle . It can also be formed from pyruvate via anaplerotic reactions . Furthermore, malate is synthesized by the carboxylation of phosphoenolpyruvate in the guard cells of plant leaves .

Pharmacokinetics

It’s known that malic acid can accumulate in the kidney at a higher concentration than in the blood .

Result of Action

Malic acid has several effects at the molecular and cellular levels. It contributes to the sour taste of fruits and is used as a food additive . In skincare, malic acid is an alpha hydroxy acid that promotes the shedding of the outer layer of skin cells, leading to smoother and more radiant skin . It also acts as a buffering agent, helping to control the acidity of medications and improving their stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of malic acid. For instance, in microbial fermentation for malic acid production, oxidative stress generated during fermentation can inhibit microbial growth and production, prolonging the fermentation period . Strategies to alleviate this stress, such as the addition of polypeptides, can improve the productivity of malic acid .

Biochemische Analyse

Biochemical Properties

This process involves the oxidation of acetyl-CoA to produce ATP, the primary energy source in cells .

Cellular Effects

Malic acid can influence cellular function by participating in the citric acid cycle, which is central to cellular metabolism . It can impact cell signaling pathways and gene expression through its role in energy production .

Molecular Mechanism

The molecular mechanism of Malic acid involves its role in the citric acid cycle. It is involved in the oxidation of acetyl-CoA, a key step in the cycle that leads to the production of ATP . This involves binding interactions with various enzymes and other biomolecules in the cell .

Temporal Effects in Laboratory Settings

The effects of Malic acid in laboratory settings can vary over time. For example, in a study on the fermentation of Aspergillus niger, the addition of polypeptides improved the productivity of malic acid, shortening the fermentation time from 120 to 108 hours .

Metabolic Pathways

Malic acid is involved in the citric acid cycle, a key metabolic pathway in cells . It interacts with various enzymes in this pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Malic acid within cells and tissues are closely tied to its role in the citric acid cycle . Specific details about transporters or binding proteins that it interacts with were not found in the current search.

Subcellular Localization

Malic acid is primarily located in the mitochondria, where the citric acid cycle takes place . Its activity and function are closely tied to this subcellular compartment .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Apfelsäure kann durch Hydratisierung von Maleinsäureanhydrid synthetisiert werden. Die Reaktion beinhaltet die Addition von Wasser zu Maleinsäureanhydrid, was zur Bildung von Apfelsäure führt. Die Reaktionsbedingungen umfassen typischerweise einen Temperaturbereich von 160-200 °C und einen Druck von 9-15 kg/cm². Katalysatoren wie Natriumcarbonat können verwendet werden, um die Reaktionsausbeute zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Apfelsäure erfolgt hauptsächlich durch chemische Synthese aus Maleinsäureanhydrid. Der Prozess beinhaltet die Hydratisierung von Maleinsäureanhydrid in Gegenwart eines Katalysators. Eine weitere Methode beinhaltet die mikrobielle Fermentation von nachwachsenden Rohstoffen unter Verwendung gentechnisch veränderter Mikroorganismen. Dieser biotechnologische Ansatz gilt als umweltfreundlicher und nachhaltiger .

Chemische Reaktionsanalyse

Reaktionstypen

Apfelsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Apfelsäure kann zu Oxalessigsäure oxidiert werden.

Reduktion: Sie kann zu Bernsteinsäure reduziert werden.

Substitution: Apfelsäure kann eine Veresterung eingehen, um Ester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Veresterung: Alkohole in Gegenwart eines sauren Katalysators (z. B. Schwefelsäure) werden zur Veresterung verwendet.

Hauptprodukte

Oxidation: Oxalessigsäure.

Reduktion: Bernsteinsäure.

Veresterung: Malatester.

Analyse Chemischer Reaktionen

Types of Reactions

Malic acid undergoes various chemical reactions, including:

Oxidation: Malic acid can be oxidized to oxaloacetic acid.

Reduction: It can be reduced to succinic acid.

Substitution: Malic acid can undergo esterification to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Esterification: Alcohols in the presence of an acid catalyst (e.g., sulfuric acid) are used for esterification.

Major Products

Oxidation: Oxaloacetic acid.

Reduction: Succinic acid.

Esterification: Malate esters.

Vergleich Mit ähnlichen Verbindungen

Apfelsäure wird oft mit anderen Dicarbonsäuren verglichen, wie z. B.:

- Bernsteinsäure

- Weinsäure

- Fumarsäure

- Maleinsäure

Einzigartigkeit

- Apfelsäure : Kommt natürlich vor, findet sich in Früchten und hat einen sauren Geschmack.

- Bernsteinsäure : Ebenfalls am Zitronensäurezyklus beteiligt, aber es fehlt die Hydroxylgruppe, die in Apfelsäure vorhanden ist.

- Weinsäure : In Trauben und Bananen enthalten, wird in Backpulver verwendet.

- Fumarsäure : Ein Zwischenprodukt im Zitronensäurezyklus, ähnlich der Apfelsäure, unterscheidet sich jedoch in ihrer geometrischen Konfiguration.

- Maleinsäure : Synthetisch, wird zur Herstellung von Harzen und Beschichtungen verwendet und unterscheidet sich in ihrer cis-Konfiguration im Vergleich zur trans-Konfiguration der Fumarsäure .

Die einzigartigen Eigenschaften von Apfelsäure, wie ihre Rolle im Zitronensäurezyklus und ihr saurer Geschmack, machen sie von anderen ähnlichen Verbindungen unterscheidbar.

Eigenschaften

IUPAC Name |

2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEPYKJPYRNKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78644-42-5, 676-46-0 (di-hydrochloride salt) | |

| Record name | Poly(malic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78644-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0027640 | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White or nearly white crystalline powder or granules, Colorless solid; [Hawley] Nearly white or white crystalline powder or granules; [JECFA] | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/ | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 55.8 g/100 g water at 20 °C, In water, 592,000 mg/L at 25 °C, Solubility in g/100 g solvent at 20 °C: methanol 82.70; diethyl ether 0.84; ethanol 45.53; acetone 17-75; dioxane 22.70, It is highly soluble in methanol, ethanol, acetone, ether, and other polar solvents | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.601 g/ cu cm at 20 °C | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000293 [mmHg], 3.28X10-8 mm Hg at 25 °C (extrapolated) | |

| Record name | Malic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5907 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White, crystalline triclinic crystals | |

CAS No. |

6915-15-7, 617-48-1 | |

| Record name | Malic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6915-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-malic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/817L1N4CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-132 °C, 130.97 °C /OECD Guideline 102 (Melting point / Melting Range)/, Crystals; MP: 101 °C /D(+)-Form/ | |

| Record name | MALIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | MALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1202 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

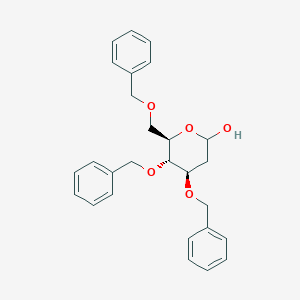

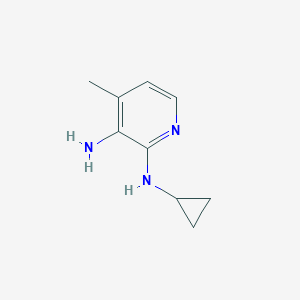

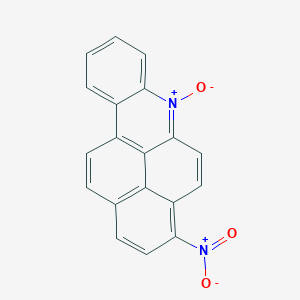

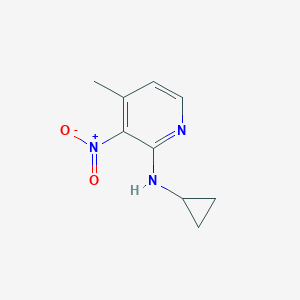

Feasible Synthetic Routes

Q1: How does malic acid contribute to aluminum tolerance in plants?

A1: Malic acid secretion from roots is a known mechanism of aluminum (Al) tolerance in some plants, such as wheat []. In Al-tolerant wheat varieties, aluminum stress triggers the secretion of malic acid, which then chelates aluminum ions in the soil, preventing them from reaching toxic levels within the plant []. This effect was observed to be influenced by the plant hormone indole-3-acetic acid (IAA), suggesting a complex regulatory mechanism [].

Q2: What role does malic acid play in the metabolism of Crassulacean Acid Metabolism (CAM) plants?

A2: Malic acid is central to the CAM photosynthetic pathway. At night, CAM plants fix CO2 into malic acid, which accumulates in the vacuole. During the day, malic acid is transported to the cytoplasm and decarboxylated, releasing CO2 for photosynthesis [, ]. This cycle allows CAM plants to open their stomata for CO2 uptake at night, minimizing water loss in arid environments.

Q3: How does malic acid secretion from chickpea leaves relate to insect resistance?

A3: While the exact mechanism remains unclear, research suggests that malic acid secretion in chickpea (Cicer arietinum L.) may contribute to its natural resistance to insect pests []. This secretion, primarily occurring during daylight hours, coincides with the activity of phosphoenolpyruvate carboxylase (PEP carboxylase) in leaf glands []. Further research is needed to understand the specific relationship between malic acid and insect deterrence in chickpeas.

Q4: Does malic acid application impact nitrogen metabolism in plants like tobacco?

A4: Studies on flue-cured tobacco (Nicotiana tabacum) suggest that applying appropriate amounts of malic acid can enhance nitrogen metabolism []. This effect is linked to increased nitrogen uptake by roots, potentially due to improved root vitality and enhanced nitrate reductase activity [].

Q5: Can malic acid application influence the growth and development of ornamental plants?

A5: Research on Salvia splendens indicates that foliar application of malic acid can mitigate the negative impacts of nickel toxicity on plant growth []. Malic acid treatment improved various growth parameters, potentially by influencing nutrient uptake and mitigating the detrimental effects of nickel on plant physiology [].

Q6: What is the molecular formula and weight of malic acid?

A6: The molecular formula of malic acid is C4H6O5, and its molecular weight is 134.09 g/mol.

Q7: What are some methods for malic acid production?

A7: Malic acid can be produced through various methods, including:* Hydration of maleic anhydride: This is a common industrial process [].* Fermentation: Microorganisms like Aspergillus niger can be used to produce malic acid from substrates like glucose [, ].* Enzymatic synthesis: Enzymes like fumarase can catalyze the conversion of fumaric acid to malic acid [, ].

Q8: What is the role of malic acid in food applications?

A8: Malic acid is a widely used food additive due to its pleasant tart taste and its ability to enhance flavors []. It is commonly added to beverages, candies, and other food products to adjust acidity and improve taste.

Q9: Can malic acid be used in the synthesis of other valuable compounds?

A9: Yes, malic acid serves as a starting material in various chemical syntheses. For example, it can be used to synthesize (S)-dihydrokavain, a bioactive compound found in kava plants, through a chiral pool synthesis approach [].

Q10: How does malic acid interact with metals in the environment?

A10: Malic acid can form complexes with metal ions in the soil, influencing their mobility and bioavailability []. This interaction can impact the uptake of metals by plants, as demonstrated by studies on cadmium (Cd) accumulation in amaranth []. The addition of malic acid to soil increased the concentration of bioavailable Cd forms, leading to higher Cd uptake by the plants [].

Q11: Can malic acid be used to enhance antibiotic efficacy against biofilms?

A11: Research suggests that malic acid can potentiate the activity of certain antibiotics, such as ciprofloxacin, against Pseudomonas aeruginosa biofilms []. The exact mechanism is not fully understood, but it might involve altering biofilm metabolism and increasing the susceptibility of bacteria to antibiotics [].

Q12: What are the potential applications of biodegradable polymers derived from malic acid?

A12: Malic acid-based co-polyesters, like malic acid-butane-1,4-diol-glycerol co-polyester (MBGC), show promise in biomedical and agricultural applications due to their biodegradability []. These applications include drug delivery systems, controlled-release fertilizers, and biodegradable packaging materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)